4-amino-N-(4-butan-2-yloxyphenyl)benzenesulfonamide
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Overview
Description
4-amino-N-(4-butan-2-yloxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₆H₂₀N₂O₃S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-butan-2-yloxyphenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 4-butan-2-yloxyphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-butan-2-yloxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-amino-N-(4-butan-2-yloxyphenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase enzymes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-butan-2-yloxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt various biological processes, leading to its therapeutic effects. The inhibition of carbonic anhydrase can result in altered pH levels within cells, which can affect cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another benzenesulfonamide derivative used as an antibacterial agent.
Sulfadiazine: A sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Uniqueness
4-amino-N-(4-butan-2-yloxyphenyl)benzenesulfonamide is unique due to its specific structural features and its potential as a selective inhibitor of carbonic anhydrase enzymes. This selectivity can make it a valuable compound for targeted therapeutic applications, particularly in the treatment of certain cancers and microbial infections .
Properties
CAS No. |
6637-05-4 |
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Molecular Formula |
C16H20N2O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-amino-N-(4-butan-2-yloxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-3-12(2)21-15-8-6-14(7-9-15)18-22(19,20)16-10-4-13(17)5-11-16/h4-12,18H,3,17H2,1-2H3 |
InChI Key |
AWEOCLXNZWABBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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